Queen substance
Overview
Description
Synthesis Analysis
The synthesis of "Queen substance," chemically identified as trans-9-Oxo-dec-2enoic acid, has been explored through various methodologies. A notable approach involved monobromination of 1,6-hexandiol, followed by protection, Grignard reaction addition, deprotection, and oxidation, culminating in a Knoevenagel reaction to yield "Queen Substance" with an overall yield of 25.55% (Zhao Yuan-hong, 2008). Another method employed the acetoxyaldehyde prepared from methylcyclohexene, leading to the synthesis of "Queen Substance" via a series of ester transformations (U. P. Dhokte & A. Rao, 1987).
Scientific Research Applications
“Queen substance”, also known as queen mandibular pheromone (QMP), is a complex mixture of compounds produced by the queen bee . It has significant importance to beekeepers and the beekeeping industry . Here are some applications and related information based on the available data:
-
Beekeeping Industry
- The discovery and subsequent identification and synthesis of key components of QMP have been of significant importance to beekeepers and the beekeeping industry .
- The queen bee controls the development and the caste status of the other individuals in the hive through the release of this pheromone .
- A better understanding of pheromone communication in honey bees promises improved strategies for the successful management of these extraordinary animals .
-
Behavioral Control within the Hive
- The queen substance affects the behavior of the worker bees, preventing them from maintaining special brood cells for larvae that develop into new queens .
- As the queen ages, the secretion of queen substance diminishes. The workers then construct brood cells for future queens, which they feed exclusively with royal jelly .
-
Pollination and Honey Production
-
Parasite Control
-
Research and Future Studies
- There are still many questions that remain to be resolved about the queen substance and its effects .
- Future studies on the behaviors of honey bee queens, egg laying patterns, sperm storage and utilization, conflict between queens, and the role of the queens in swarming and absconding are suggested .
-
Olfactory Attractant
-
Genetic Control
-
Parasite Transmission
-
Effects of Pesticides
-
Understanding Pheromone Communication
-
Future Studies
properties
IUPAC Name |
(E)-9-oxodec-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8H,2-5,7H2,1H3,(H,12,13)/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJRDZMWIAYEMM-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CCCCC/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Queen substance | |
CAS RN |
334-20-3, 2575-01-1 | |
Record name | Queen substance | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Keto-2-decenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002575011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-OXO-2-DECENOIC ACID, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/618LR3X900 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.